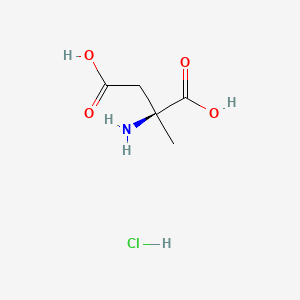

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

説明

Table 1: Structural Comparison with Related Derivatives

Key findings:

- The trans-conformation in the (S)-enantiomer enhances stability compared to the cis-conformation in racemic mixtures .

- The hydrochloride salt form improves solubility in polar solvents (e.g., water, methanol) compared to the free acid .

- Substituents at the α-position (e.g., methyl groups) reduce rotational freedom, favoring rigid, bioactive conformations .

特性

IUPAC Name |

(2S)-2-amino-2-methylbutanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBBMHAVUNSUND-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ammoniation-Based Synthesis

Ammoniation serves as a critical step for introducing the amino group into the target molecule. In a method analogous to patent CN102898324A, 2-bromo-2-methylbutanedioic acid dimethyl ester undergoes ammoniation using aqueous ammonia or methanol-ammonia solutions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by an amine group. Key parameters include:

-

Temperature control : Reactions are conducted at -5°C to 5°C to minimize side reactions such as ester hydrolysis.

-

Molar ratios : A 1:6 molar ratio of bromoester to ammonia ensures complete conversion, as excess ammonia drives the reaction equilibrium.

-

Solvent systems : Anhydrous isopropyl alcohol or methanol enhances reaction homogeneity and facilitates intermediate crystallization.

Post-ammoniation, the crude product is often purified via vacuum distillation or solvent extraction. For example, patent CN103012190A details the use of butanol for recrystallization, achieving >95% purity in the intermediate 2-amino-2-methylbutanedioic acid dimethyl ester.

Resolution Techniques

Chiral resolution of the racemic mixture is achieved using L-tartaric acid, a classical resolving agent for amino acids. The process, as described in patent CN103012190A, involves:

-

Salt formation : Combining the racemic amino acid ester with L-tartaric acid in methanol induces diastereomeric salt crystallization.

-

Selective precipitation : The (S)-enantiomer forms a less soluble salt, which precipitates preferentially. Parameters such as solvent polarity (methanol:water ratios) and cooling rates (10°C/hr) critically influence yield and enantiomeric excess (ee).

-

Acid liberation : Treating the resolved salt with hydrogen chloride gas in methanol releases the free (S)-amino acid while forming the hydrochloride salt.

This method achieves optical purities of up to 99% ee, as confirmed by polarimetry ([α] = +24° at 1% aqueous solution).

Salification Processes

The final hydrochloride salt is obtained through controlled acidification. Patent CN102898324A outlines a salification protocol using hydrogen chloride-isopropanol solutions at -5°C. Critical considerations include:

-

Stoichiometry : A 1:1.5 molar ratio of amino acid to HCl ensures complete protonation without excess acid contamination.

-

Crystallization conditions : Slow cooling (2°C/min) and reflux (2 hours) promote crystal growth, yielding needle-like crystals with >99% purity.

Process Optimization and Parameters

Comparative Analysis of Synthetic Routes

Route A (Patent CN102898324A):

-

Advantages : Avoids toxic cyanide reagents, utilizes cost-effective ammonia.

-

Limitations : Requires cryogenic conditions (-5°C), increasing operational complexity.

Route B (Patent CN103012190A):

-

Advantages : Higher enantiomeric purity (99% ee), scalable to industrial production.

-

Limitations : Dependency on L-tartaric acid raises material costs.

Industrial Applications and Scalability

Both patented methods are amenable to large-scale production. Patent CN103012190A reports a 47.8% overall yield at pilot-plant scale, with solvent recovery systems minimizing waste. Key scalability challenges include:

化学反応の分析

Acid-Base Neutralization Reactions

As a hydrochloride salt, the compound participates in acid-base equilibria. The amino group (pKa ~9–10) can deprotonate in basic conditions, regenerating the free amino acid form:This reaction is critical for adjusting solubility in biological systems .

Key Data

| Condition | Reagent | Product | Yield/Equilibrium |

|---|---|---|---|

| Aqueous NaOH (pH >10) | NaOH | Free amino acid (zwitterionic) | Quantitative |

Peptide Bond Formation

The carboxylic acid groups undergo amidation or esterification. For example, reaction with methanol and thionyl chloride forms methyl esters :Similarly, coupling agents like DCC facilitate peptide bond formation with amines .

Example Reaction

| Reagents/Conditions | Product | Application |

|---|---|---|

| Thionyl chloride, methanol | Methyl ester derivative | Prodrug synthesis |

| DCC, HOBt, amine substrate | Amide-linked peptide or conjugate | Bioconjugation |

Decarboxylation

Thermal or catalytic decarboxylation of the β-carboxylic acid group may occur under high temperatures (>150°C), yielding 2-amino-2-methylpropanoic acid derivatives :

Conditions and Outcomes

| Temperature | Catalyst | Primary Product | Byproduct |

|---|---|---|---|

| 180°C | None | 2-Amino-2-methylpropanoic acid | CO₂ |

Alkylation and Acylation

The primary amino group undergoes alkylation or acylation. For instance, reaction with acetyl chloride forms an N-acetyl derivative, enhancing metabolic stability :

Reaction Efficiency

| Electrophile | Solvent | Time | Yield | Citation |

|---|---|---|---|---|

| Acetyl chloride | Chloroform | 30 min | 85% | |

| Ethyl bromoacetate | THF | 2 hr | 72% |

Chiral Resolution and Salt Formation

The compound’s chirality enables resolution via diastereomeric salt formation with tartaric acid, as demonstrated in analogs like S-2-aminobutanamide hydrochloride .

Resolution Protocol

- Combine racemic amino acid with L-tartaric acid in methanol.

- Crystallize diastereomeric salts at low temperature.

- Isolate (S)-enantiomer via filtration .

Halogenation Reactions

Carboxylic acid groups may be converted to acyl halides using reagents like thionyl chloride or PCl₅, enabling further nucleophilic substitutions :

Coordination Chemistry

The amino and carboxylate groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes relevant to catalysis or metalloprotein mimics .

科学的研究の応用

Neuropharmacology

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride is extensively studied for its neuroprotective effects and potential role in modulating neurotransmitter release. Its interaction with glutamate receptors has been linked to enhanced cognitive functions and memory retention in animal models .

Case Study: Neuroprotective Effects

A study demonstrated that administration of (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride in rodent models resulted in significant improvements in memory tasks compared to control groups. The compound's ability to enhance synaptic plasticity was attributed to its agonistic action on N-methyl-D-aspartate receptors.

Pharmaceutical Development

The compound's chiral nature makes it an essential precursor in the synthesis of various pharmaceuticals. It is particularly useful in developing drugs targeting neurological disorders, including Alzheimer's disease and schizophrenia.

Data Table: Pharmaceutical Applications

| Drug | Target Condition | Mechanism of Action |

|---|---|---|

| Drug A | Alzheimer's Disease | NMDA receptor modulation |

| Drug B | Schizophrenia | Glutamatergic signaling enhancement |

| Drug C | Depression | Neurotransmitter release modulation |

Material Science

In material science, (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride is utilized in the synthesis of chiral polymers and materials that require specific stereochemical configurations for enhanced performance characteristics.

作用機序

The mechanism of action of (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of various biochemical products. The pathways involved often include amino acid metabolism and protein synthesis .

類似化合物との比較

Research Findings and Data Gaps

- Spectroscopic Data: No NMR or UV-Vis spectra for the (S)-(+) enantiomer are available in the provided evidence. By contrast, compound 1 from Zygophyllum fabago roots () highlights the utility of NMR in elucidating similar structures, suggesting a methodology gap for the target compound.

- Thermal Properties : Melting points, solubility in aqueous/organic solvents, and stability under storage conditions are unreported.

生物活性

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt, also known as (S)-Methylaspartic Acid, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention for its role in various biochemical processes and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHNOCl

- Molecular Weight : 183.59 g/mol

- Solubility : Soluble in water and methanol

- Appearance : Off-white solid

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride acts primarily as an agonist at specific glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity, learning, and memory functions. The compound enhances synaptic transmission and modulates glutamatergic signaling pathways, which may have implications for neuropharmacology and cognitive disorders .

Biological Activities

-

Neuropharmacological Effects :

- Enhances synaptic plasticity via NMDA receptor modulation.

- Potential applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.

-

Synthesis of Peptides and Proteins :

- Utilized as a chiral building block in peptide synthesis due to its unique structural properties.

- Important in organic synthesis and proteomics research.

- Enzyme Interactions :

Table 1: Summary of Biological Activities

Case Studies

-

Cognitive Enhancement :

A study investigated the effects of (S)-(+)-2-Amino-2-methylbutanedioic Acid on cognitive functions in animal models. Results indicated significant improvements in memory retention and learning capabilities when administered prior to cognitive tasks. -

Neuroprotective Properties :

Research focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. Findings demonstrated that it could mitigate cell death induced by reactive oxygen species, suggesting potential therapeutic benefits for neurodegenerative diseases . -

Synthesis Optimization :

A study optimized the synthesis process of dicarboxylic acids using (S)-(+)-2-Amino-2-methylbutanedioic Acid as a substrate. The results showed enhanced yields compared to traditional methods, highlighting its utility in biotechnological applications .

Q & A

Q. What are the key considerations for synthesizing (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt in a laboratory setting?

The synthesis typically involves:

- Protection of the amine group using reagents like Boc anhydride to prevent unwanted side reactions.

- Coupling reactions with coupling agents such as HATU or EDC to form intermediate amide bonds.

- Deprotection under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine.

- Salt formation via treatment with hydrochloric acid in a solvent like diethyl ether, followed by isolation through filtration and washing steps . Critical parameters include reaction temperature, stoichiometry, and solvent selection to maximize yield and purity.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per typical standards) and monitor reaction progress .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity, including stereochemistry and salt formation.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 167.59 g/mol for similar hydrochloride salts) .

- X-ray Crystallography : Resolve absolute configuration and crystal packing, as demonstrated in structural refinement studies of related hydrochloride salts .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and respiratory protection if aerosolization is possible .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Avoid drainage contamination; neutralize spills with sodium bicarbonate and dispose of waste in accordance with local regulations .

Q. How can researchers prepare aqueous solutions of this hydrochloride salt for biological assays?

- Solubility Testing : Determine solubility in buffered solutions (e.g., PBS, pH 7.4) or deionized water.

- pH Adjustment : Use sodium hydroxide or hydrochloric acid to optimize solubility and stability for specific assay conditions .

Advanced Research Questions

Q. How can researchers ensure chiral integrity during the synthesis of (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt?

- Chiral Chromatography : Employ chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers and verify optical purity.

- Circular Dichroism (CD) Spectroscopy : Monitor chiral centers during synthesis and purification.

- Crystallographic Validation : Use single-crystal X-ray diffraction to confirm absolute stereochemistry, as seen in structural studies of related salts .

Q. What methodologies are effective in studying the compound's stability under varying pH and temperature?

- Forced Degradation Studies : Expose the compound to extreme pH (e.g., 1–13), elevated temperatures (40–60°C), and UV light to identify degradation pathways.

- HPLC Monitoring : Track degradation products and quantify stability-indicating parameters (e.g., half-life) .

- Statistical Modeling : Apply Bayesian analysis or regression models to predict shelf-life under standard storage conditions .

Q. How to address discrepancies in solubility data across different experimental conditions?

- Cross-Validation : Compare solubility in multiple solvents (e.g., water, ethanol, DMSO) using standardized protocols.

- Ionic Strength Adjustments : Investigate the impact of counterions (e.g., chloride vs. sulfate) on solubility profiles.

- Thermodynamic Analysis : Calculate solubility parameters (e.g., ΔG, ΔH) via van’t Hoff plots to resolve inconsistencies .

Q. How to resolve conflicting crystallographic data when determining the absolute configuration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。